molecular formula C8H11Cl2NS B7829641 5-Chloro-2-(ethylthio)aniline hydrochloride CAS No. 1048664-15-8

5-Chloro-2-(ethylthio)aniline hydrochloride

Cat. No.: B7829641
CAS No.: 1048664-15-8
M. Wt: 224.15 g/mol
InChI Key: XGKFCRFZVDOTOG-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylthio)aniline hydrochloride: is an organic compound with the molecular formula C8H11Cl2NS. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 5-position and an ethylthio group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylthio)aniline hydrochloride typically involves the chlorination of 2-(ethylthio)aniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5-position. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactors and purification processes to obtain the desired product with high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-(ethylthio)aniline hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-(ethylthio)aniline hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of substituted anilines on biological systems. It may also be used in the development of new bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylthio)aniline hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, its mechanism of action may involve interactions with cellular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    2-Chloroaniline: Similar structure but lacks the ethylthio group.

    4-Chloro-2-(methylthio)aniline: Similar structure with a methylthio group instead of an ethylthio group.

    5-Bromo-2-(ethylthio)aniline: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 5-Chloro-2-(ethylthio)aniline hydrochloride is unique due to the presence of both the chlorine and ethylthio substituents, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-2-ethylsulfanylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKFCRFZVDOTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048664-15-8
Record name Benzenamine, 5-chloro-2-(ethylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048664-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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